4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
Description
This compound features a coumarin (2H-chromen-2-one) core substituted with a methyl group at the 6-position. At the 4-position, a piperazine ring is attached via a methyl linker, with the piperazine nitrogen further substituted by a 4-fluorophenyl group. The methyl group on the coumarin core may enhance lipophilicity, affecting solubility and membrane permeability .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQZIWFTPZQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce piperazine derivatives with altered electronic properties .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Modified Coumarins
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
- Structural Differences :
- Substitution at the coumarin 6-position: Hydroxy (vs. methyl in the target compound).
- Additional methyl group at the coumarin 7-position.
- Piperazine substituent: 3-chlorophenyl (meta-Cl vs. para-F in the target).
- The meta-chlorine may alter binding affinity compared to para-fluorine due to steric and electronic differences .
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Structural Differences :
- Substitution at the coumarin 6-position: Chloro (electron-withdrawing) vs. methyl (electron-donating).
- Piperazine substituent: 4-methyl (alkyl group) vs. 4-fluorophenyl (aryl group).
- Implications :
4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one
- Structural Differences :
- Linker: Propoxy chain (vs. methyl linker in the target).
- Piperazine substituent: 2-ethyl-4-hydroxybenzyl (bulky, polar group).
- Coumarin substitutions: 7-methoxy and 3-phenyl.
- The 3-phenyl group introduces steric bulk, which may hinder interactions with flat binding pockets .
Piperazine-Linked Heterocycles Beyond Coumarin
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
- Structural Differences: Core: Quinoline (vs. coumarin). Linker: Carbonyl group (vs. methylene).
- Implications: The quinoline core’s aromaticity and basic nitrogen may enhance DNA intercalation properties. The carbonyl linker could reduce conformational freedom compared to methylene .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Structural Differences :
- Core: Benzotriazole (vs. coumarin).
- Functional group: Ketone (vs. ester in coumarin).
- Implications :
Crystallographic and Conformational Insights
Crystal Packing :
- The target compound’s para-fluorophenyl group may engage in C–F···H interactions, as seen in related fluorophenyl-piperazine structures (e.g., triclinic packing in , $ \alpha = 73.489^\circ $, $ \beta = 71.309^\circ $) .
- In contrast, 3-chlorophenyl analogs () may exhibit Cl···π interactions due to the meta-halogen placement .
Software Tools :
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Core | Piperazine Substituent | Coumarin Substituents | Notable Properties |
|---|---|---|---|---|
| 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one | Coumarin | 4-Fluorophenyl | 6-Me | High lipophilicity; para-F enhances stability |
| 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one | Coumarin | 3-Chlorophenyl | 6-OH, 7-Me | Increased polarity; potential H-bond donor |
| 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | Coumarin | 4-Methyl | 6-Cl, 7-Me | Electrophilic Cl; reduced aromatic interactions |
| Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate | Quinoline | 4-Fluorophenyl | Benzoate ester | DNA intercalation potential; rigid linker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
